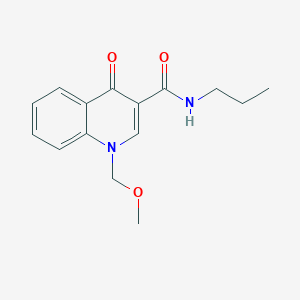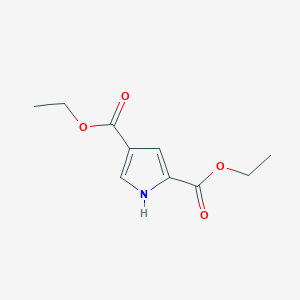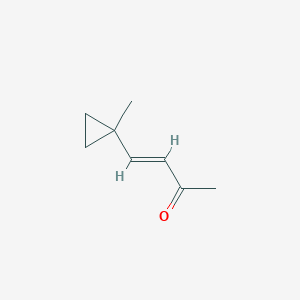
(E)-4-(1-methylcyclopropyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(1-methylcyclopropyl)but-3-en-2-one, also known as MCPB, is an organic compound with a molecular formula of C9H14O. It is a colorless liquid that is commonly used in scientific research due to its unique properties. In
作用機序
(E)-4-(1-methylcyclopropyl)but-3-en-2-one acts as an agonist for the G protein-coupled receptor GPR139, which is primarily expressed in the brain. Activation of GPR139 leads to the inhibition of cyclic AMP (cAMP) signaling, which can modulate the activity of various ion channels and neurotransmitter receptors. This can ultimately lead to changes in neuronal activity and behavior.
生化学的および生理学的効果
(E)-4-(1-methylcyclopropyl)but-3-en-2-one has been shown to selectively activate certain types of neurons in the brain, including those in the amygdala and bed nucleus of the stria terminalis. Activation of these neurons can lead to changes in anxiety-like behavior and fear responses. (E)-4-(1-methylcyclopropyl)but-3-en-2-one has also been shown to modulate the activity of dopaminergic neurons in the brain, which can have implications for addiction and reward processing.
実験室実験の利点と制限
One advantage of using (E)-4-(1-methylcyclopropyl)but-3-en-2-one in lab experiments is its selectivity for certain types of neurons in the brain. This can allow for more precise manipulation of neuronal activity and behavior. However, one limitation of using (E)-4-(1-methylcyclopropyl)but-3-en-2-one is that it can be difficult to obtain and purify, which can make it more expensive and time-consuming to use in experiments.
将来の方向性
There are many potential future directions for research involving (E)-4-(1-methylcyclopropyl)but-3-en-2-one. One area of interest is investigating the role of GPR139 in various neurological disorders, such as anxiety disorders and addiction. Additionally, (E)-4-(1-methylcyclopropyl)but-3-en-2-one could be used in combination with other drugs to investigate potential treatments for these disorders. Another potential direction for research is investigating the effects of (E)-4-(1-methylcyclopropyl)but-3-en-2-one on other physiological systems, such as the immune system and the gut-brain axis.
合成法
(E)-4-(1-methylcyclopropyl)but-3-en-2-one can be synthesized through a multistep process involving the reaction of cyclopropylmethyl ketone with methylmagnesium bromide followed by the addition of acetic anhydride. The final product is purified through distillation to obtain a colorless liquid with a boiling point of 171-173°C.
科学的研究の応用
(E)-4-(1-methylcyclopropyl)but-3-en-2-one has been widely used in scientific research due to its ability to selectively activate certain types of neurons in the brain. It has been used in studies to investigate the role of specific neuronal populations in behaviors such as anxiety, fear, and addiction. (E)-4-(1-methylcyclopropyl)but-3-en-2-one has also been used in studies to investigate the effects of drugs on the brain and to develop new treatments for neurological disorders.
特性
CAS番号 |
116815-79-3 |
|---|---|
製品名 |
(E)-4-(1-methylcyclopropyl)but-3-en-2-one |
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
(E)-4-(1-methylcyclopropyl)but-3-en-2-one |
InChI |
InChI=1S/C8H12O/c1-7(9)3-4-8(2)5-6-8/h3-4H,5-6H2,1-2H3/b4-3+ |
InChIキー |
FAAMQFFTSATJRM-ONEGZZNKSA-N |
異性体SMILES |
CC(=O)/C=C/C1(CC1)C |
SMILES |
CC(=O)C=CC1(CC1)C |
正規SMILES |
CC(=O)C=CC1(CC1)C |
同義語 |
3-Buten-2-one, 4-(1-methylcyclopropyl)-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



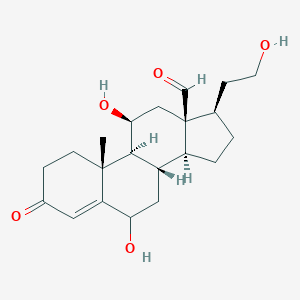
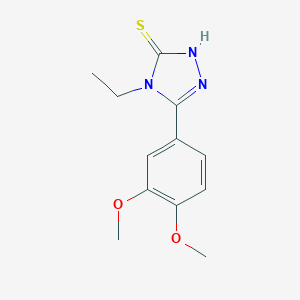
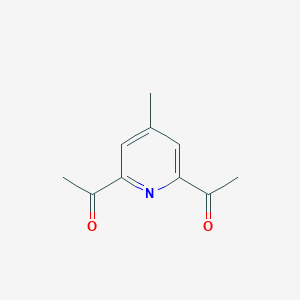
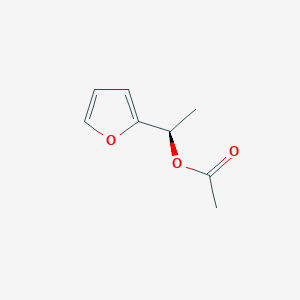
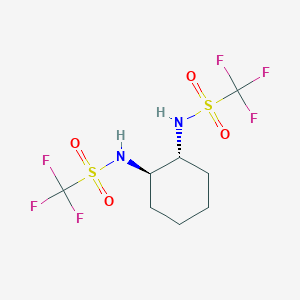
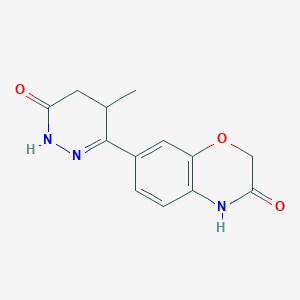
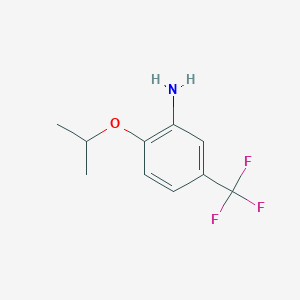
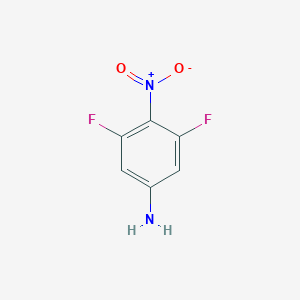
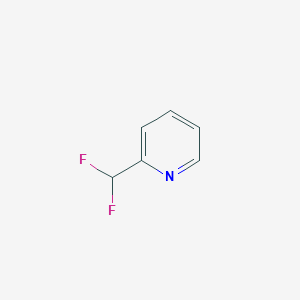
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)


